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Abstract
This technical guide provides a comprehensive overview of 1-methoxy-2-phenoxybenzene, a

diaryl ether of significant interest to researchers in organic synthesis and medicinal chemistry.

The document delves into the structural attributes, synthesis, and physicochemical properties

of this compound. Detailed experimental protocols for its preparation via Ullmann condensation

are provided, alongside an analysis of its spectroscopic characteristics. While direct biological

applications of 1-methoxy-2-phenoxybenzene are not extensively documented, this guide

explores the well-established importance of the diaryl ether and guaiacol moieties in drug

discovery, positioning the title compound as a valuable scaffold for the development of novel

therapeutic agents. This guide is intended for researchers, scientists, and drug development

professionals seeking a thorough understanding of 1-methoxy-2-phenoxybenzene and its

potential applications.

Introduction: The Structural and Strategic
Importance of 1-Methoxy-2-phenoxybenzene
1-Methoxy-2-phenoxybenzene, also known as 2-methoxyphenyl phenyl ether or guaiacol

phenyl ether, is an aromatic ether characterized by a methoxy group ortho to a phenoxy

substituent on a benzene ring. Its chemical structure combines two key pharmacophores: the

diaryl ether linkage and the guaiacol (2-methoxyphenol) motif.
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The diaryl ether scaffold is a privileged structure in medicinal chemistry, found in a wide array

of biologically active compounds, including anticancer, anti-inflammatory, antiviral, and

antibacterial agents.[1] The conformational flexibility of the ether linkage, coupled with the

potential for diverse substitution patterns on both aromatic rings, allows for the fine-tuning of

physicochemical and pharmacological properties.

The guaiacol moiety is also of significant interest. Naturally occurring in various plants and a

component of wood smoke, guaiacol and its derivatives are known to possess expectorant and

antiseptic properties.[2] The methoxy group at the ortho position can influence molecular

conformation and participate in hydrogen bonding, which can be critical for target engagement

in drug design.

This guide will provide a detailed examination of the synthesis, structural characterization, and

potential utility of 1-methoxy-2-phenoxybenzene as a building block in the development of

new chemical entities.

Physicochemical and Structural Properties
A summary of the key identifiers and physicochemical properties of 1-methoxy-2-
phenoxybenzene is presented in Table 1. While experimental data for the melting and boiling

points are not readily available in the literature, computed values provide an estimation of these

properties.[3]
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Property Value Source

IUPAC Name 1-methoxy-2-phenoxybenzene PubChem[4]

CAS Number 1695-04-1 ChemSynthesis[3]

Molecular Formula C13H12O2 ChemSynthesis[3]

Molecular Weight 200.23 g/mol PubChem[4]

SMILES
COC1=CC=CC=C1OC2=CC=

CC=C2
ChemSynthesis[3]

Computed XLogP3 2.9 PubChem[4]

Computed Boiling Point Not Available -

Computed Melting Point Not Available -

Below is a 2D structural representation of 1-methoxy-2-phenoxybenzene.
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Caption: Ullmann Condensation for 1-Methoxy-2-phenoxybenzene Synthesis.

Detailed Experimental Protocol (Adapted from Organic
Syntheses)
The following protocol is adapted from a reliable procedure for the synthesis of 2-

methoxydiphenyl ether, which utilizes the same starting materials and reaction type. [5]

Materials:

Guaiacol (2-methoxyphenol)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/1-Methoxy-2-phenoxybenzene
https://www.chemsynthesis.com/base/chemical-structure-2341.html
https://www.chemsynthesis.com/base/chemical-structure-2341.html
https://pubchem.ncbi.nlm.nih.gov/compound/1-Methoxy-2-phenoxybenzene
https://www.chemsynthesis.com/base/chemical-structure-2341.html
https://pubchem.ncbi.nlm.nih.gov/compound/1-Methoxy-2-phenoxybenzene
https://www.benchchem.com/product/b154679?utm_src=pdf-body
https://www.benchchem.com/product/b154679?utm_src=pdf-body-img
https://www.benchchem.com/product/b154679?utm_src=pdf-body
https://orgsyn.org/demo.aspx?prep=CV3P0566
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154679?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Potassium hydroxide (powdered)

Bromobenzene

Copper powder

Ether

Petroleum ether (low and high boiling fractions)

Procedure:

Preparation of the Potassium Salt: In a 500-mL round-bottomed flask, add 29.4 g (0.43 mole)

of powdered potassium hydroxide. To this, add 75 g (0.60 mole) of guaiacol. The reaction is

exothermic.

Drying: Once the initial reaction subsides, stir the mixture with a glass rod and heat under

reduced pressure at 150°C in an oil bath for 3 hours to ensure the salt is dry.

Reaction Setup: To the dry potassium salt, add 0.3 g of copper powder, 81 g (0.51 mole) of

bromobenzene, and a few drops of guaiacol.

Ullmann Coupling: Stir the mixture thoroughly with a glass rod. Fit the flask with an air

condenser and heat it in a metal bath. A reaction will become evident at a bath temperature

of 160–180°C, at which point the mixture will liquefy and turn red or purple.

Reaction Completion: Gradually increase the temperature to 200°C and maintain it for 2

hours.

Workup: After cooling, extract the product from the reaction mixture with successive portions

of water and ether. Break up the solid material with a glass rod to facilitate extraction.

Purification: The crude product can be purified by crystallization from a mixture of low-boiling

and high-boiling petroleum ether to yield the final product.

Spectroscopic Characterization
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The structural elucidation of 1-methoxy-2-phenoxybenzene relies on standard spectroscopic

techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the

methoxy protons (O-CH₃) typically in the range of 3.8-4.0 ppm. The aromatic region (around

6.8-7.4 ppm) will display a complex multiplet pattern corresponding to the nine aromatic

protons on the two benzene rings.

¹³C NMR: The carbon NMR spectrum will show a signal for the methoxy carbon around 55-

60 ppm. The aromatic region will contain multiple signals for the twelve aromatic carbons,

with the oxygen-substituted carbons appearing at lower field (higher ppm values).

Infrared (IR) Spectroscopy
The IR spectrum of 1-methoxy-2-phenoxybenzene is expected to exhibit characteristic

absorption bands:

Wavenumber (cm⁻¹) Vibration

~3100-3000 Aromatic C-H stretch

~2950-2850 Aliphatic C-H stretch (methoxy group)

~1600 & ~1500 Aromatic C=C stretching

~1250-1200 Asymmetric C-O-C stretch (diaryl ether)

~1050-1000 Symmetric C-O-C stretch (diaryl ether)

Mass Spectrometry (MS)
The electron ionization mass spectrum of 1-methoxy-2-phenoxybenzene is expected to show

a molecular ion peak (M⁺) at m/z = 200. Common fragmentation patterns for diaryl ethers

involve cleavage of the C-O bonds.
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Applications in Drug Discovery and Medicinal
Chemistry
While specific biological activities for 1-methoxy-2-phenoxybenzene are not widely reported,

its structural components are of significant interest in drug development.

The Diaryl Ether Scaffold
The diaryl ether motif is present in numerous FDA-approved drugs and clinical candidates. Its

presence can confer favorable properties such as metabolic stability and the ability to adopt

conformations suitable for binding to various biological targets. This scaffold is found in drugs

with a wide range of therapeutic applications, including:

Anticancer agents: The diaryl ether linkage can mimic the biaryl structure found in some

kinase inhibitors.

Antibacterial and Antifungal agents: The lipophilic nature of the diaryl ether can aid in

penetrating microbial cell membranes.

Anti-inflammatory drugs: Certain diaryl ethers have shown potent inhibition of inflammatory

enzymes.

The Guaiacol Moiety
The guaiacol substructure provides a handle for further chemical modification. The methoxy

group can influence the electronic properties of the aromatic ring and participate in key

interactions with biological targets. The phenolic oxygen, if unmasked, can serve as a hydrogen

bond donor or acceptor.
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1-Methoxy-2-phenoxybenzene as a Scaffold

Potential Therapeutic Areas

1-Methoxy-2-phenoxybenzene

Anticancer Agents

Further
Functionalization

Antimicrobial Agents

Further
Functionalization

Anti-inflammatory Agents

Further
Functionalization

Click to download full resolution via product page

Caption: Potential Drug Discovery Pathways from 1-Methoxy-2-phenoxybenzene.

Safety and Handling
As with any chemical, 1-methoxy-2-phenoxybenzene should be handled with appropriate

safety precautions in a well-ventilated laboratory environment.

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

Handling: Avoid inhalation of vapors and contact with skin and eyes.

Storage: Store in a cool, dry place away from oxidizing agents.

For detailed safety information, it is always recommended to consult the substance's specific

Safety Data Sheet (SDS).

Conclusion
1-Methoxy-2-phenoxybenzene is a readily synthesizable diaryl ether with a structural

framework that holds considerable promise for medicinal chemistry applications. While direct

biological data for this specific molecule is sparse, its constituent motifs are well-represented in

a multitude of bioactive compounds. This technical guide provides a solid foundation for

researchers interested in utilizing 1-methoxy-2-phenoxybenzene as a scaffold for the design
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and synthesis of novel molecules with potential therapeutic value. Further investigation into the

biological activities of derivatives of 1-methoxy-2-phenoxybenzene is a promising avenue for

future research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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